molecular formula C19H21NO3 B5121412 2,N-Dibenzyl-malonamic acid ethyl ester

2,N-Dibenzyl-malonamic acid ethyl ester

Cat. No.: B5121412
M. Wt: 311.4 g/mol
InChI Key: DQMZFUUBJHIFDB-UHFFFAOYSA-N
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Description

2,N-Dibenzyl-malonamic acid ethyl ester is a malonic acid derivative featuring dual benzyl groups on the nitrogen atom and an ethyl ester moiety. By analogy, the ethyl ester variant likely follows a similar pathway, substituting methyl iodide (MeI) with ethylating agents. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of functionalized malonates and heterocyclic systems.

Properties

IUPAC Name

ethyl 2-benzyl-3-(benzylamino)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-2-23-19(22)17(13-15-9-5-3-6-10-15)18(21)20-14-16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMZFUUBJHIFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643054
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,N-Dibenzyl-malonamic acid ethyl ester typically involves the reaction of malonic acid diethyl ester with benzylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the enolate intermediate. The enolate then undergoes nucleophilic substitution with benzylamine to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

2,N-Dibenzyl-malonamic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,N-Dibenzyl-malonamic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,N-Dibenzyl-malonamic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Complexity : 2,N-Dibenzyl-malonamic acid ethyl ester exhibits greater steric hindrance due to dual benzyl groups compared to simpler alkyl-substituted analogs like diethyl 2-butylmalonate .

Ethyl Esters with Aromatic/Functional Groups

Table 2: Functional Ethyl Ester Derivatives

Compound Name Molecular Formula Key Functional Groups Applications/Reactivity Reference
Phytanic acid ethyl ester C₂₂H₄₄O₂ Branched alkyl chain, ethyl ester Lipid research, membrane studies
Benzathine benzylpenicillin Complex structure Dibenzylethylenediamine salt Antibiotic formulation
Ethyl 2-(2,4-dimethoxybenzylamino)acetate C₁₃H₁₉NO₄ Dimethoxybenzyl, ethyl ester Peptide synthesis intermediates

Key Observations :

  • Biological Relevance : Unlike phytanic acid ethyl ester (a lipid derivative) or benzathine benzylpenicillin (a pharmaceutical salt) , this compound is primarily a synthetic intermediate.
  • Reactivity: The presence of dual benzyl groups may enhance solubility in organic solvents compared to polar derivatives like ethyl 2-(2,4-dimethoxybenzylamino)acetate .

Thermal and Solvent Stability

While direct data for this compound are absent, and highlight the temperature- and solvent-dependent behavior of structurally related ethyl esters:

  • Thermal Stability: N-Acetyl aromatic amino acid ethyl esters (e.g., phenylalanine, tyrosine) show absorbance peak shifts between 0–100°C, suggesting sensitivity to thermal degradation .
  • Solvent Effects : Ethylene glycol-water mixtures alter dielectric constants, impacting the spectroscopic profiles of ethyl esters . These findings imply that this compound may require controlled solvent environments for stability.

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